molecular formula C19H19ClN3NaO6S B13389497 Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate

Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate

Cat. No.: B13389497
M. Wt: 475.9 g/mol
InChI Key: KCUWTKOTPIUBRI-UHFFFAOYSA-M
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Description

Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate (CAS: 7081-44-9), commonly known as Cloxacillin Sodium Hydrate, is a semi-synthetic β-lactam antibiotic belonging to the penicillin class. Its molecular formula is C₁₉H₁₇ClN₃NaO₅S·H₂O, with a molecular weight of 475.88 g/mol .

Properties

IUPAC Name

sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUWTKOTPIUBRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN3NaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cloxacillin undergoes several types of chemical reactions, including:

Scientific Research Applications

Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate, also known as Cloxacillin sodium monohydrate, is a semi-synthetic antibiotic in the penicillin class . It is effective against infections caused by beta-lactamase-producing staphylococci, which are resistant to other penicillins.

Scientific Research Applications

Cloxacillin has diverse applications in scientific research:

  • Chemistry It serves as a model compound for studying beta-lactam antibiotics.
  • Biology It is used in research to understand bacterial resistance mechanisms.
  • Medicine It is used extensively in clinical trials to assess its effectiveness against resistant bacterial strains.
  • Industry It is utilized in the development of new antibiotics and in quality control processes for pharmaceutical manufacturing.

Chemical Reactions

Cloxacillin can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Cloxacillin can be oxidized using reagents like hydrogen peroxide to form various metabolites.
  • Reduction The chlorinated phenyl group can undergo reduction reactions, though these are less common in clinical settings.
  • Substitution Substitution reactions can occur at the chlorinated phenyl group, leading to the creation of different derivatives.

Comparison with Similar Compounds

Key Characteristics:

  • Structure : Features a β-lactam ring fused to a thiazolidine ring, with a 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl side chain. This substituent confers resistance to penicillinase enzymes .
  • Pharmacological Action : Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), effective against Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus .
  • Solubility: Freely soluble in water, methanol, and N,N-dimethylformamide; sparingly soluble in ethanol .
  • Clinical Use : Primarily used for skin infections, osteomyelitis, and endocarditis caused by β-lactamase-resistant staphylococci .

Comparison with Structurally Similar β-Lactam Antibiotics

Cloxacillin Sodium Hydrate is part of the isoxazolyl penicillin subgroup, characterized by bulky side chains that confer β-lactamase resistance. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Isoxazolyl Penicillins

Compound Name Substituent on Isoxazolyl Ring Molecular Weight (g/mol) β-Lactamase Resistance Spectrum of Activity Solubility Profile Administration Route
Cloxacillin Sodium Hydrate 3-(2-Chlorophenyl) 475.88 High Gram-positive (e.g., S. aureus) Water, methanol, DMF Oral, IM, IV
Dicloxacillin Sodium 3-(2,6-Dichlorophenyl) 470.30 Very High Similar to Cloxacillin but broader Water, ethanol Oral
Oxacillin Sodium Monohydrate 3-Phenyl 441.43 Moderate Narrower (less active vs. MRSA) Water, ethanol IV, IM
Nafcillin Sodium 2-Ethoxynaphthyl 454.47 High Similar to Cloxacillin Water, DMSO IV, IM
Amoxicillin Trihydrate 4-Hydroxyphenyl (aminopenicillin) 419.45 Low Broad (Gram-positive and Gram-negative) Water Oral

Key Findings from Comparative Studies:

β-Lactamase Resistance :

  • Cloxacillin and Dicloxacillin exhibit superior resistance due to steric hindrance from their chlorine-substituted aryl groups, which block enzyme access to the β-lactam ring .
  • Oxacillin, lacking chlorine substituents, shows reduced stability against certain β-lactamase variants .

Antibacterial Spectrum: Cloxacillin and Dicloxacillin are narrow-spectrum, targeting primarily β-lactamase-producing staphylococci. Dicloxacillin’s dual chlorine atoms enhance lipophilicity, improving tissue penetration . Amoxicillin, an aminopenicillin, lacks β-lactamase resistance but has broader activity against Gram-negative bacteria (e.g., E. coli, H. influenzae) due to its polar 4-hydroxyphenyl group .

Pharmacokinetics :

  • Cloxacillin and Dicloxacillin have high oral bioavailability (~50–60%), whereas Nafcillin and Oxacillin are poorly absorbed orally and require parenteral administration .
  • Amoxicillin achieves higher serum concentrations due to better absorption and stability in gastric acid .

Stability and Degradation :

  • Cloxacillin is stable in acidic conditions, making it suitable for oral dosing. However, like other penicillins, it degrades in aqueous solutions over time, necessitating reconstitution before use .
  • Nafcillin is prone to oxidative degradation, forming impurities under stress conditions (e.g., heat, light) .

Biological Activity

Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate, often referred to as a novel compound in medicinal chemistry, exhibits significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research findings and case studies.

Molecular Characteristics

The compound's IUPAC name highlights its complex structure, which includes:

  • Molecular Formula : C19H20ClN3O4S
  • Molar Mass : 423.89 g/mol
  • CAS Number : 23620327
PropertyValue
Molecular FormulaC19H20ClN3O4S
Molar Mass423.89 g/mol
SolubilitySoluble in water
AppearanceWhite crystalline powder

Antimicrobial Properties

Recent studies have demonstrated that this compound possesses notable antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

  • Antibacterial Activity :
    • The compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for certain strains .
    • Comparative studies indicated that the compound outperformed traditional antibiotics such as tetracycline in specific assays .
  • Antifungal Activity :
    • The compound showed antifungal efficacy against Candida albicans and Saccharomyces cerevisiae, indicating its potential use in treating fungal infections .

The biological activity of this compound is attributed to its ability to inhibit critical bacterial enzymes and disrupt cellular processes:

  • DNA Gyrase Inhibition : Molecular docking studies revealed strong binding interactions with DNA gyrase, an essential enzyme for bacterial DNA replication. The compound forms multiple hydrogen bonds with key residues in the enzyme's active site, which is crucial for its antibacterial action .
  • Lysophosphatidic Acid Receptor Antagonism : Similar compounds have demonstrated antagonistic activity towards lysophosphatidic acid receptors, which are implicated in various pathological conditions including cancer and inflammation .

Clinical Applications

  • Case Study on Antibacterial Efficacy :
    • A study conducted on clinical isolates of Pseudomonas aeruginosa highlighted the compound's effectiveness in reducing bacterial load in infected animal models, suggesting its potential as a therapeutic agent against resistant strains .
  • Combination Therapy :
    • Research indicates that when used in combination with existing antibiotics, this compound enhances overall efficacy and reduces the likelihood of resistance development among pathogenic bacteria.

Safety Profile

Preliminary toxicity assessments suggest that the compound has a favorable safety profile, with no significant adverse effects reported at therapeutic doses in animal models . Further studies are warranted to establish comprehensive safety data.

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